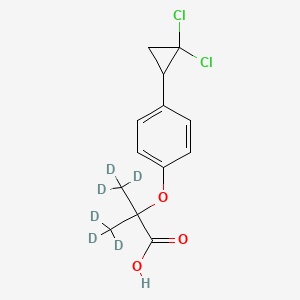

Ciprofibrate D6

Description

Properties

IUPAC Name |

3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSRODZRAIWAKH-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070015-05-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Ciprofibrate D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a feasible synthetic pathway for Ciprofibrate D6, a deuterated internal standard essential for the accurate quantification of the lipid-lowering agent ciprofibrate in biological matrices. The synthesis involves the strategic incorporation of six deuterium atoms into the ciprofibrate molecule, which is critical for its use in mass spectrometry-based bioanalytical assays. This document outlines the synthetic strategy, detailed experimental protocols, and relevant data, and includes a visual representation of the synthetic workflow.

Introduction

Ciprofibrate is a fibric acid derivative used in the treatment of hypertriglyceridemia. To support pharmacokinetic and bioavailability studies, a stable isotope-labeled internal standard is required for precise quantification of the drug in complex biological samples by liquid chromatography-mass spectrometry (LC-MS). This compound, in which six hydrogen atoms on the two methyl groups of the isobutyric acid moiety are replaced with deuterium, is an ideal internal standard due to its chemical similarity to the unlabeled drug and its distinct mass difference. This guide details a plausible and chemically sound synthetic route to obtain this compound.

Synthetic Strategy

The synthesis of this compound can be logically approached through a convergent synthesis strategy. The key steps involve the synthesis of two main precursors: 4-(2,2-dichlorocyclopropyl)phenol and deuterated 2-bromo-2-methylpropanoic acid (2-bromo-2-methylpropanoic acid-d6). These intermediates are then coupled via a Williamson ether synthesis, followed by hydrolysis of the resulting ester to yield the final product, this compound.

The overall synthetic transformation is as follows:

Scheme 1: Overall Synthesis of this compound

Data Presentation

Table 1: Key Intermediates and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 4-(2,2-dichlorocyclopropyl)phenol | C₉H₈Cl₂O | 203.07 | Phenolic precursor |

| 2-bromo-2-methylpropanoic acid-d6 | C₄HD₆BrO₂ | 173.04 | Deuterated alkylating agent |

| Ethyl 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoate-d6 | C₁₅H₁₂D₆Cl₂O₃ | 351.27 | Ester intermediate |

| This compound | C₁₃H₈D₆Cl₂O₃ | 295.19 | Final product |

Experimental Protocols

Part 1: Synthesis of 4-(2,2-dichlorocyclopropyl)phenol

This procedure is adapted from known methods for the synthesis of the unlabeled compound.

Step 1a: Synthesis of (2,2-dichlorocyclopropyl)benzene from Styrene

-

To a stirred solution of styrene (1.0 eq) and benzyltriethylammonium chloride (TEBA) (0.05 eq) in chloroform (CHCl₃) (3.0 eq), a 50% aqueous solution of sodium hydroxide (NaOH) is added dropwise at a temperature maintained below 30 °C.

-

The reaction mixture is stirred vigorously at 50-60 °C for 8-12 hours.

-

After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude (2,2-dichlorocyclopropyl)benzene.

Step 1b: Synthesis of 4-(2,2-dichlorocyclopropyl)phenol

-

A mixture of (2,2-dichlorocyclopropyl)benzene (1.0 eq) and acetic anhydride (2.0 eq) is cooled to 0-5 °C.

-

Anhydrous aluminum chloride (AlCl₃) (1.5 eq) is added portion-wise while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

-

The resulting crude acetate-protected phenol is then hydrolyzed using a base such as sodium hydroxide in methanol.

-

After acidification, the product, 4-(2,2-dichlorocyclopropyl)phenol, is isolated by extraction and purified by column chromatography or recrystallization.

Part 2: Synthesis of 2-bromo-2-methylpropanoic acid-d6

This deuterated intermediate is commercially available but can be synthesized from isobutyric acid-d6.

-

Isobutyric acid-d6 (1.0 eq) is treated with bromine (1.1 eq) in the presence of a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

The reaction mixture is heated to 80-90 °C for several hours until the reaction is complete (monitored by the disappearance of the starting material).

-

The crude product is purified by distillation or crystallization to yield 2-bromo-2-methylpropanoic acid-d6.

Part 3: Synthesis of this compound

Step 3a: Williamson Ether Synthesis

-

To a solution of 4-(2,2-dichlorocyclopropyl)phenol (1.0 eq) in a suitable solvent such as acetone or DMF, a base such as potassium carbonate (K₂CO₃) (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

A solution of ethyl 2-bromo-2-methylpropanoate-d6 (1.1 eq) in the same solvent is added dropwise.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours until the starting phenol is consumed (monitored by TLC).

-

The inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester intermediate.

Step 3b: Hydrolysis to this compound

-

The crude ethyl 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoate-d6 is dissolved in a mixture of ethanol and water.

-

An excess of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux for 2-4 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Ciprofibrate D6

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the lipid-lowering agent Ciprofibrate. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for analytical method development, pharmacokinetic studies, and metabolic research. This compound is primarily utilized as an internal standard for the quantification of Ciprofibrate in biological samples.[1][2][3]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for the preparation of standards, solvents selection, and understanding its behavior in various analytical systems.

Table 1: General and Physical Properties

| Property | Value | References |

| Appearance | White to off-white solid/powder. | [2] |

| Purity | ≥98% | [4] |

| Deuterated Forms | ≥99% (d1-d6) | |

| Storage Conditions | Store at -20°C. For long-term storage (-80°C), use within 6 months. For short-term storage (-20°C), use within 1 month. | |

| Shipping Conditions | Ambient temperature or with blue ice. |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | References |

| Chemical Name | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-d3-propanoic-3,3,3-d3 acid | |

| Synonyms | (±)-Ciprofibrate-d6, WIN 35,833-d6, Ciprol-d6, Lipanor-d6, Modalim-d6 | |

| CAS Number | 2070015-05-1 | |

| Molecular Formula | C₁₃H₈D₆Cl₂O₃ | |

| Molecular Weight | 295.19 g/mol | |

| Canonical SMILES | ClC1(Cl)CC1C2=CC=C(OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(O)=O)C=C2 |

Table 3: Solubility and Formulation

| Solvent | Solubility | References |

| DMSO | Soluble | |

| Acetonitrile | Soluble | |

| Methanol | Soluble | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Water | Limited solubility/Practically insoluble (inferred from unlabeled Ciprofibrate). | |

| Formulation | Typically supplied as a solid. |

Mechanism of Action: PPARα Agonism

Ciprofibrate, the non-deuterated parent compound, exerts its lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of genes involved in lipid and lipoprotein metabolism. The mechanism of this compound is expected to be identical to that of Ciprofibrate.

Upon binding to PPARα, Ciprofibrate initiates a cascade of events leading to:

-

Increased Lipoprotein Lipase (LPL) Expression : This enhances the clearance of triglyceride-rich lipoproteins from the bloodstream.

-

Upregulation of Fatty Acid Oxidation : It promotes the breakdown of fatty acids in the liver.

-

Increased Hepatic LDL Uptake : This is achieved by increasing the expression of LDL receptors.

-

Increased Production of Apolipoproteins A-I and A-II : These are key components of High-Density Lipoprotein (HDL), leading to an increase in HDL cholesterol levels.

-

Decreased Production of Apolipoprotein C-III : This protein inhibits lipoprotein lipase, so its reduction further enhances triglyceride clearance.

The signaling pathway is illustrated in the diagram below.

Caption: PPARα signaling pathway activated by Ciprofibrate.

Experimental Protocols

This compound is an ideal internal standard for the quantification of Ciprofibrate in biological matrices due to its similar chemical behavior and distinct mass. Below are generalized protocols for common analytical techniques where this compound would be employed.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common application for this compound. The method provides high sensitivity and selectivity for quantifying Ciprofibrate in complex samples like human plasma.

Objective: To determine the concentration of Ciprofibrate in a biological sample.

Methodology:

-

Sample Preparation:

-

Spike a known concentration of this compound (Internal Standard, IS) into the plasma sample.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Alternatively, use liquid-liquid extraction (e.g., with diethyl ether/dichloromethane) or solid-phase extraction (SPE) for sample clean-up.

-

-

Chromatographic Separation (HPLC):

-

Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A mixture of organic solvents and water, such as acetonitrile and water (e.g., 70:30, v/v) with a modifier like acetic acid or ammonia.

-

Flow Rate: Typically around 1.0 - 1.2 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

Ciprofibrate Transition: m/z 287.0 → 85.0.

-

Internal Standard (this compound) Transition: A distinct mass transition would be monitored (e.g., m/z 293.0 → 91.0, though the exact transition should be optimized).

-

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentration of Ciprofibrate in the unknown sample is determined from this calibration curve.

-

References

In Vitro Mechanism of Action of Ciprofibrate D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofibrate, a fibric acid derivative, is a well-established hypolipidemic agent. Its deuterated analog, Ciprofibrate D6, serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as an internal standard for mass spectrometry-based quantification of the parent compound. The in vitro mechanism of action of this compound is considered identical to that of ciprofibrate, primarily revolving around the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide provides an in-depth exploration of the core in vitro mechanism of action of Ciprofibrate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: PPARα Agonism

Ciprofibrate functions as a potent agonist of PPARα, a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1] Upon binding to PPARα, ciprofibrate induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event initiates a cascade of transcriptional changes that ultimately modulate lipid homeostasis.

The activation of PPARα by ciprofibrate leads to the increased expression of genes involved in fatty acid uptake, transport, and catabolism.[1] A key effect is the enhanced expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating lipoproteins, facilitating the clearance of triglyceride-rich particles from the plasma.[1] Furthermore, ciprofibrate stimulates the expression of enzymes involved in mitochondrial fatty acid β-oxidation, such as carnitine palmitoyltransferase I (CPT1A) and acyl-CoA oxidase (ACOX1), leading to increased breakdown of fatty acids in the liver.

Ciprofibrate also influences the metabolism of lipoproteins. It has been shown to increase the expression of apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II), which are the major protein components of high-density lipoprotein (HDL), often referred to as "good cholesterol".[2] Conversely, it can decrease the expression of apolipoprotein C-III (apoC-III), an inhibitor of lipoprotein lipase, further contributing to the reduction of plasma triglycerides.[1]

Quantitative In Vitro Data

The following table summarizes key quantitative parameters that characterize the in vitro activity of ciprofibrate.

| Parameter | Cell Line | Assay Type | Value | Reference |

| Palmitoyl-CoA Oxidase Activity (Fold Increase over Control) | Fao (rat hepatoma) | Enzyme Activity Assay | ~7-fold at 250 µM after 72h | |

| Palmitoyl-CoA Oxidase Activity (Fold Increase over Control) | MH1C1 (rat hepatoma) | Enzyme Activity Assay | 4- to 5-fold at 250-500 µM after 72h | |

| Palmitoyl-CoA Oxidase Activity (Fold Increase over Control) | HepG2 (human hepatoma) | Enzyme Activity Assay | ~3-fold at 1000 µM after 48h |

Note: Specific EC50 values for Ciprofibrate in PPARα transactivation assays and precise fold-change data for gene expression in standardized in vitro systems were not consistently available in the public domain at the time of this review. The provided data on palmitoyl-CoA oxidase activity, a downstream effect of PPARα activation, offers a quantitative measure of its biological effect.

Experimental Protocols

PPARα Transactivation Assay (Reporter Gene Assay)

This assay is fundamental for quantifying the agonist activity of compounds like ciprofibrate on PPARα.

Objective: To determine the concentration-dependent activation of PPARα by a test compound.

Materials:

-

Mammalian cells (e.g., HepG2, HEK293)

-

PPARα expression vector

-

Luciferase reporter vector containing PPREs

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (Ciprofibrate) and reference agonist (e.g., GW7647)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture: Maintain the chosen cell line in appropriate growth medium and conditions (e.g., 37°C, 5% CO2).

-

Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

-

Compound Preparation: Prepare a serial dilution of ciprofibrate in the appropriate vehicle (e.g., DMSO) and then in cell culture medium.

-

Cell Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with the prepared compound dilutions. Include a vehicle control and a reference agonist.

-

Incubation: Incubate the treated cells for a defined period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Gene Expression Analysis by RT-qPCR

This protocol details the measurement of changes in the expression of PPARα target genes following treatment with ciprofibrate.

Objective: To quantify the fold-change in mRNA levels of target genes (e.g., CPT1A, ACOX1, apoA-I, apoA-II) in response to ciprofibrate treatment.

Materials:

-

HepG2 cells (or other suitable liver cell line)

-

Cell culture reagents

-

Ciprofibrate

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Methodology:

-

Cell Seeding and Treatment: Seed HepG2 cells in multi-well plates and allow them to adhere and grow. Treat the cells with various concentrations of ciprofibrate or a vehicle control for a specified duration (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, a qPCR master mix, and specific primers for the target genes and a housekeeping gene.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.

Visualizations

Signaling Pathway of Ciprofibrate Action

Caption: Ciprofibrate activates PPARα, leading to gene transcription.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for characterizing Ciprofibrate's in vitro effects.

References

Technical Guide: Ciprofibrate D6 for Advanced Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ciprofibrate D6, a deuterated internal standard essential for the accurate quantification of the lipid-lowering agent ciprofibrate in complex biological matrices. This document outlines commercially available sources, their purity specifications, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

This compound is a stable isotope-labeled version of ciprofibrate, where six hydrogen atoms have been replaced with deuterium. This modification results in a compound that is chemically identical to ciprofibrate but has a higher molecular weight. Its primary application is as an internal standard in bioanalytical methods, such as LC-MS/MS, for the precise quantification of ciprofibrate.[1] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.

This compound: Suppliers and Purity Specifications

The selection of a high-purity and well-characterized internal standard is critical for the development of robust and reproducible analytical methods. Several suppliers offer this compound, with purity being a key specification. The following table summarizes the information from various commercial sources.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Cayman Chemical | 2070015-05-1 | C₁₃H₈D₆Cl₂O₃ | 295.2 | ≥99% deuterated forms (d₁-d₆)[2] |

| Achemtek | 2070015-05-1 | C₁₃H₁₄Cl₂O₃ | 295.19 | 98+%[3] |

| CP Lab Safety | 2070015-05-1 | C₁₃H₈D₆Cl₂O₃ | 295.1914 | 99%+ deuterated forms (d₁-d₆)[4] |

| Axios Research | 2070015-05-1 | C₁₃H₈D₆Cl₂O₃ | 295.2 | Not specified |

| Simson Pharma Limited | Not Available | Not Available | Not Available | Certificate of Analysis provided with purchase[5] |

| LGC Standards | Not Available | Not Available | Not Available | High-quality reference standard |

| Veeprho | 2070015-05-1 | Not specified | Not specified | Deuterium-labeled analog for analytical and pharmacokinetic research |

| BioOrganics | Not Available | C₁₃H₈D₆Cl₂O₃ | 327.23 | >98% |

| Pharmaffiliates | 2070015-05-1 | C₁₃H₈D₆Cl₂O₃ | 295.19 | Not specified |

| Acanthus Research | Not Available | C₁₃H₈D₆Cl₂O₃ | Not specified | Not specified |

Note: Researchers should always obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information and characterization data.

Experimental Protocol: Quantification of Ciprofibrate in Human Plasma using this compound by LC-MS/MS

This section provides a detailed methodology for the quantification of ciprofibrate in human plasma. This protocol is adapted from established bioanalytical methods for ciprofibrate and incorporates this compound as the internal standard.

Materials and Reagents

-

Ciprofibrate analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions

-

Ciprofibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve ciprofibrate in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Ciprofibrate Working Solutions: Serially dilute the ciprofibrate stock solution with a 50:50 methanol:water mixture to prepare calibration standards and quality control (QC) samples at various concentrations.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the this compound working solution (100 ng/mL) and vortex.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ciprofibrate: m/z 287.0 → 85.0

-

This compound: m/z 293.0 → 91.0

-

-

Collision Energy and other parameters: Optimize for the specific instrument.

Data Analysis

The concentration of ciprofibrate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows in a bioanalytical method using this compound.

Caption: Experimental workflow for Ciprofibrate quantification.

Caption: Logical workflow for method development and validation.

References

Ciprofibrate D6: A Technical Guide to Safety, Handling, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for Ciprofibrate D6. This compound is the deuterated form of ciprofibrate, a fibric acid derivative used in research to study lipid metabolism and as an internal standard for the quantification of ciprofibrate.[1][2][3] This document outlines its core properties, safety protocols, and its role in experimental research, particularly in the context of its primary mechanism of action through Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Core Concepts and Properties

Ciprofibrate is a potent agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of genes involved in lipid and glucose metabolism.[4][5] Activation of PPARα by ciprofibrate leads to a cascade of events that ultimately results in reduced plasma triglycerides and cholesterol levels. This compound, being a deuterated analog, is chemically and biologically similar to ciprofibrate but can be distinguished by its mass in mass spectrometry-based assays, making it an ideal internal standard.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-d3-propanoic-3,3,3-d3 acid |

| Synonyms | (±)-Ciprofibrate-d6, WIN 35,833-d6 |

| Molecular Formula | C₁₃H₈D₆Cl₂O₃ |

| Molecular Weight | 295.19 g/mol |

| CAS Number | 2070015-05-1 |

| Purity | ≥99% deuterated forms (d₁-d₆) |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol |

Safety Data Sheet Summary

While this compound itself is not classified as a hazardous substance or mixture, standard laboratory precautions should always be observed. The safety information for the parent compound, ciprofibrate, indicates a potential for carcinogenicity, and thus it should be handled with care.

Hazard Identification and Precautionary Statements

| Hazard Class | GHS Classification | Precautionary Statements |

| This compound | Not a hazardous substance or mixture | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Ciprofibrate | Carcinogenicity, Category 1B | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling and Storage Precautions

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE) and Engineering Controls

| Control Measure | Specification |

| Ventilation | Use in a well-ventilated area or in a chemical fume hood. |

| Eye Protection | Wear tightly fitting safety goggles with side-shields. |

| Hand Protection | Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use. |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Storage and Disposal

| Aspect | Recommendation |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C. |

| Incompatible Materials | Strong oxidizing agents. |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. |

Experimental Protocols and Applications

This compound is primarily used as an internal standard in quantitative analyses of ciprofibrate in biological matrices. The following outlines a general workflow for such an application.

Workflow for Quantitative Analysis of Ciprofibrate using this compound

Caption: Workflow for the quantification of ciprofibrate using this compound as an internal standard.

Detailed Methodologies

High-Performance Liquid Chromatography (HPLC) for Ciprofibrate Quantification

A common method for the quantitative determination of ciprofibrate involves reversed-phase HPLC.

-

Column: Reversed-phase C8 or C18 column.

-

Mobile Phase: A mixture of methanol and water (e.g., 90:10, v/v) with pH adjustment (e.g., pH 3.7) is often used.

-

Detection: UV detection at a wavelength of 232 nm.

-

Flow Rate: Typically around 1.0 ml/min.

-

Quantification: A calibration curve is generated by plotting the peak area versus the concentration of standard solutions. The amount of ciprofibrate in the sample is then calculated from this curve.

Signaling Pathway of Ciprofibrate

Ciprofibrate exerts its effects primarily through the activation of the PPARα signaling pathway.

Caption: Ciprofibrate activates PPARα, leading to changes in gene expression and subsequent metabolic effects.

Quantitative Data Summary

The following tables summarize the effects of ciprofibrate on lipid parameters from clinical studies. While these studies used the non-deuterated form, the biological effects are expected to be identical.

Table 1: Effect of Ciprofibrate on Lipid Profile in Patients with Type II Hypercholesterolemia

| Parameter | 50 mg/day Ciprofibrate (% change) | 100 mg/day Ciprofibrate (% change) |

| Total Cholesterol | ↓ 11% | ↓ 20% |

| LDL Cholesterol | ↓ 13% | ↓ 24% |

| HDL Cholesterol | ↑ 8% | ↑ 9.8% |

| Plasma Triglyceride | ↓ 22% | ↓ 30% |

Table 2: Comparative Efficacy of Ciprofibrate and Gemfibrozil in Mixed Hyperlipidemia

| Parameter | Ciprofibrate (100 mg/day) (% change) | Gemfibrozil (1200 mg/day) (% change) |

| Plasma Triglycerides | ↓ 43.5% | ↓ 54% |

| HDL-Cholesterol | ↑ 20.8% | ↑ 19.3% |

| Apolipoprotein B | ↓ 18.6% | ↓ 44% |

| Total Cholesterol | ↓ 13.2% | ↓ 13.8% |

| VLDL-Cholesterol | ↓ 30.9% | ↓ 14.4% |

| Fibrinogen | ↓ 18.8% | Slight Increase |

This guide provides essential information for the safe and effective use of this compound in a research setting. Adherence to these safety precautions and experimental guidelines is paramount for ensuring accurate results and a safe laboratory environment.

References

Preliminary Studies on the Pharmacokinetics of Ciprofibrate D6: A Technical Guide

Disclaimer: This document summarizes the pharmacokinetics of ciprofibrate and outlines a proposed framework for the preliminary investigation of Ciprofibrate D6. As of the latest literature review, no specific pharmacokinetic studies on this compound have been published. Therefore, the data and protocols presented herein are based on existing studies of non-deuterated ciprofibrate and serve as a foundational guide for future research.

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent to treat hyperlipidemia. It primarily acts by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a key role in regulating lipid metabolism.[1][2] The modification of drug molecules through deuterium substitution (creating a "D-analog" like this compound) is a strategy employed in drug development to potentially alter metabolic pathways and improve pharmacokinetic profiles. This guide provides a technical overview of the known pharmacokinetics of ciprofibrate and proposes a detailed experimental protocol for a preliminary pharmacokinetic study of this compound.

Pharmacokinetic Profile of Ciprofibrate

The pharmacokinetic parameters of ciprofibrate have been established through various studies in healthy volunteers and patient populations. These parameters are crucial for designing and interpreting studies on its deuterated analog.

| Parameter | Value | Description | Source(s) |

| Tmax (Time to Peak Plasma Concentration) | 1 - 4 hours | The time required to reach the maximum drug concentration in plasma after oral administration. | [3] |

| Elimination Half-Life (t½) | 38 - 86 hours | The time it takes for the plasma concentration of the drug to reduce by half. Its long half-life allows for once-daily dosing.[4] | [3] |

| Plasma Protein Binding | ~98% | The extent to which ciprofibrate binds to proteins in the blood plasma. | |

| Metabolism | Hepatic | Primarily metabolized in the liver through glucuronide conjugation. | |

| Excretion | Renal | Excreted mainly in the urine as both unchanged drug and glucuronide conjugates. | |

| Cmax (Maximum Plasma Concentration) | 89.43% (Test/Reference Ratio) | The geometric mean ratio from a bioequivalence study comparing two 100 mg tablet formulations. | |

| AUC0-72 (Area Under the Curve) | 97.23% (Test/Reference Ratio) | The geometric mean ratio of the area under the plasma concentration-time curve from 0 to 72 hours, from the same bioequivalence study. |

Proposed Experimental Protocol: Bioequivalence Study of this compound

The following protocol outlines a standard design for a single-dose, crossover bioequivalence study to compare the pharmacokinetic profile of a new this compound formulation (Test) against a conventional 100 mg ciprofibrate tablet (Reference).

Study Design

-

Type: Open-label, randomized, single-dose, two-period crossover study.

-

Subjects: Healthy adult volunteers, typically between 18 and 55 years of age.

-

Washout Period: A minimum of 9 weeks between the two treatment periods to ensure complete elimination of the drug, given its long half-life.

-

Treatments:

-

Test (T): Single oral dose of this compound (e.g., 100 mg).

-

Reference (R): Single oral dose of Ciprofibrate 100 mg tablet.

-

Blood Sampling

Plasma samples will be collected over a 72-hour interval post-dosing. A typical sampling schedule would be:

-

Pre-dose (0 hours)

-

Post-dose: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method provides high sensitivity and selectivity for quantifying drug concentrations in plasma.

-

Extraction: Solid-phase extraction (SPE) is a robust method for extracting ciprofibrate and an internal standard (IS), such as Furosemide, from plasma samples.

-

Detection: Multiple Reaction Monitoring (MRM) in negative ionization mode is used for quantification. The characteristic mass-to-charge (m/z) transitions for ciprofibrate are m/z 287.0 → 85.0. A different transition would be established for this compound.

Method Validation

The analytical method must be validated according to established guidelines, assessing the following parameters:

-

Selectivity: No interference from endogenous plasma components at the retention times of the analyte and IS.

-

Linearity: The method should be linear over a defined concentration range (e.g., 25–30,000 ng/mL), with a correlation coefficient (r) > 0.99.

-

Lower Limit of Quantitation (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision (e.g., 25 ng/mL).

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).

-

Recovery: The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible (e.g., >90%).

-

Stability: Stability of the analyte in plasma must be confirmed under various conditions (freeze-thaw, short-term, long-term).

Pharmacokinetic Analysis

The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) will be calculated from the plasma concentration-time curves using non-compartmental methods. Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUC fall within the standard acceptance range of 80% to 125%.

Visualizations

Experimental Workflow

References

Methodological & Application

Quantitative Analysis of Ciprofibrate in Human Plasma Using Ciprofibrate-d6 by LC-MS/MS

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ciprofibrate in human plasma. The method utilizes a stable isotope-labeled internal standard, Ciprofibrate-d6, to ensure high accuracy and precision. The protocol outlines two effective sample preparation techniques: solid-phase extraction (SPE) and liquid-liquid extraction (LLE), providing flexibility based on laboratory resources and sample throughput requirements. This method is highly sensitive and selective, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of ciprofibrate.

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent to treat hypertriglyceridemia. Accurate and reliable quantification of ciprofibrate in biological matrices is essential for clinical and pharmacological research. The use of a stable isotope-labeled internal standard, such as Ciprofibrate-d6, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, leading to more precise and accurate results. This document provides a comprehensive protocol for the determination of ciprofibrate in human plasma using Ciprofibrate-d6 as the internal standard.

Experimental

Materials and Reagents

-

Ciprofibrate analytical standard

-

Ciprofibrate-d6 (Internal Standard, IS)[1]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (88%)

-

Ammonia solution (0.001%)

-

Ortho-phosphoric acid (0.5%)

-

Diethyl ether

-

Dichloromethane

-

Human plasma (K2EDTA)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB 1 cc, 30 mg)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Preparation of Stock and Working Solutions

-

Ciprofibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ciprofibrate in methanol.

-

Ciprofibrate-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ciprofibrate-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the ciprofibrate stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. The Ciprofibrate-d6 working solution is prepared by diluting the stock solution in the same diluent.

Experimental Protocols

Two distinct protocols for sample preparation are provided below.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for ciprofibrate analysis and offers high recovery and clean extracts.

Sample Preparation Workflow (SPE)

Caption: Solid-Phase Extraction (SPE) Workflow.

Detailed Steps:

-

To a 2 mL microcentrifuge tube, add 285 µL of human plasma.

-

Spike with 15 µL of the appropriate ciprofibrate working solution (for calibration standards and QCs) and 15 µL of the Ciprofibrate-d6 working solution. For blank samples, add 15 µL of diluent instead of the analyte.

-

Add 685 µL of 0.5% ortho-phosphoric acid and vortex for 1 minute.

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of 0.001% ammonia in methanol:acetonitrile:water (70:20:10, v/v/v).

-

Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a classic and effective alternative for sample clean-up.[2]

Sample Preparation Workflow (LLE)

References

Application Note: Quantitative Analysis of Ciprofibrate-d6 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Ciprofibrate-d6 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ciprofibrate-d6, a deuterated analog of the lipid-lowering agent ciprofibrate, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies.[1][2] This protocol outlines procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for researchers, scientists, and drug development professionals.

Introduction

Ciprofibrate is a fibrate class drug used in the management of hyperlipidemia, primarily by activating the peroxisome proliferator-activated receptor alpha (PPARα).[3][4] This activation leads to a cascade of genetic expression changes that modulate lipid metabolism, resulting in reduced plasma triglycerides and cholesterol levels.[3] Stable isotope-labeled internal standards, such as Ciprofibrate-d6, are crucial for accurate and precise quantification of the parent drug in biological matrices by correcting for variability during sample processing and analysis. The method described herein provides a selective and efficient approach for the determination of Ciprofibrate-d6 in human plasma, applicable to a variety of research contexts.

Mechanism of Action of Ciprofibrate

Ciprofibrate primarily exerts its therapeutic effects through the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism. Upon binding to PPARα, ciprofibrate induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the expression of several key proteins, including:

-

Increased Lipoprotein Lipase (LPL) expression: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.

-

Increased apolipoproteins A-I and A-II: These are major components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.

-

Decreased apolipoprotein C-III expression: This protein inhibits LPL, so its reduction further promotes triglyceride clearance.

-

Increased fatty acid uptake and β-oxidation: This reduces the availability of fatty acids for triglyceride synthesis.

References

Application of Ciprofibrate D6 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ciprofibrate D6, a deuterated analog of Ciprofibrate, in drug metabolism studies. This document includes detailed protocols for in vitro and in vivo experiments, data presentation in tabular format, and visualizations of key pathways and workflows to facilitate a deeper understanding of Ciprofibrate's metabolic fate.

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent to treat hypertriglyceridemia. Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which modulates the expression of genes involved in lipid metabolism.[1] Understanding the metabolic pathways of Ciprofibrate is crucial for assessing its efficacy, safety, and potential drug-drug interactions. This compound, as a stable isotope-labeled internal standard, is an invaluable tool in these studies, enabling accurate quantification of the parent drug and its metabolites in complex biological matrices.

Ciprofibrate Metabolism

Ciprofibrate is extensively metabolized in the liver before being excreted, primarily in the urine, as both the unchanged drug and its metabolites.[1] The primary metabolic pathway for ciprofibrate is glucuronidation, a phase II metabolic reaction.

Phase II Metabolism: Glucuronidation

The main route of metabolism for ciprofibrate is conjugation with glucuronic acid to form ciprofibrate glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on the related compound, fenofibric acid, suggest that UGT1A9 and UGT2B7 are the primary enzymes responsible for the glucuronidation of fibric acids.[2][3] Ciprofibrate has been shown to induce the expression of UGT1A1 and UGT1A5 in rats.[4]

Phase I Metabolism: Cytochrome P450 (CYP) Enzymes

While glucuronidation is the main metabolic pathway, cytochrome P450 enzymes also play a role, particularly in the metabolism of fatty acids, which are regulated by fibrates. Fibrates, as a class, are known to be metabolized by CYP3A4. Ciprofibrate has been demonstrated to induce the expression of CYP4A1 in several species. This induction is a key aspect of its mechanism of action on lipid metabolism but also indicates a potential for drug-drug interactions.

A diagram of the metabolic pathway is presented below:

Role of this compound in Metabolism Studies

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. The key advantages of using this compound include:

-

Correction for Matrix Effects: this compound co-elutes with unlabeled ciprofibrate, experiencing the same ionization suppression or enhancement, thus providing accurate correction.

-

Improved Precision and Accuracy: It accounts for variability during sample preparation, including extraction efficiency and injection volume.

-

Metabolite Identification: The known mass shift between the deuterated parent drug and its metabolites can aid in the identification of novel metabolites.

Experimental Protocols

In Vitro Metabolism of Ciprofibrate in Human Liver Microsomes

This protocol is designed to determine the metabolic stability of ciprofibrate and identify its metabolites using human liver microsomes.

Materials:

-

Ciprofibrate

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a master mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding ciprofibrate (final concentration 1 µM).

-

For glucuronidation assessment, add UDPGA (final concentration 2 mM) to a separate set of incubations.

-

Incubate at 37°C.

-

-

Time Points and Quenching:

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding ice-cold acetonitrile containing this compound (internal standard) at a fixed concentration.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining ciprofibrate and identify metabolites.

-

Data Analysis:

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of ciprofibrate.

-

Identify potential metabolites by searching for expected mass shifts from the parent drug.

The following diagram illustrates the experimental workflow:

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the clearance and metabolite profile of ciprofibrate.

Materials:

-

Ciprofibrate

-

This compound

-

Sprague-Dawley rats

-

Dosing vehicle (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., EDTA tubes)

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Administer a single oral dose of ciprofibrate to a group of rats.

-

-

Blood Sampling:

-

Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Collect blood into EDTA tubes and process to obtain plasma.

-

-

Sample Preparation:

-

To a known volume of plasma, add a fixed amount of this compound solution in acetonitrile to precipitate proteins and serve as an internal standard.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentration of ciprofibrate and its major metabolites in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Construct a plasma concentration-time curve for ciprofibrate and its metabolites.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of ciprofibrate.

Table 1: LC-MS/MS Parameters for Ciprofibrate Quantification

| Parameter | Value | Reference |

| Chromatography | ||

| Column | Genesis C18 (4.6 x 150 mm, 4 µm) | |

| Mobile Phase | Acetonitrile/Water (70/30, v/v) with 1mM Acetic Acid | |

| Flow Rate | 1 mL/min | |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | |

| MRM Transition (Ciprofibrate) | m/z 287.0 → 85.0 | |

| Declustering Potential | -51 V | |

| Collision Energy | -16 eV | |

| Method Performance | ||

| Linearity Range | 0.1 - 60 µg/mL | |

| LLOQ | 25 ng/mL | |

| Recovery | 73.3% - 81.2% |

Table 2: Pharmacokinetic Parameters of Ciprofibrate in Humans

| Parameter | Value | Reference |

| Tmax (Time to peak concentration) | ~1 hour | |

| t½ (Elimination half-life) | ~80 hours | |

| Cmax (Peak plasma concentration) | Varies with dose | |

| AUC (Area under the curve) | Varies with dose |

Table 3: Effects of Ciprofibrate on Lipid Profile in Humans

| Parameter | % Change | Reference |

| LDL Cholesterol | -24% to -29% | |

| Triglycerides | -42% | |

| VLDL Cholesterol | -38% | |

| HDL Cholesterol | +11% |

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of ciprofibrate and its metabolites in various biological matrices. The protocols and data presented here provide a framework for conducting robust drug metabolism studies. A thorough understanding of ciprofibrate's metabolic pathways, primarily glucuronidation and its influence on CYP enzymes, is critical for the continued safe and effective use of this lipid-lowering agent. The application of advanced analytical techniques, facilitated by the use of stable isotope-labeled standards, will continue to enhance our knowledge in this area.

References

- 1. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ciprofibrate regulation of rat hepatic bilirubin glucuronidation and UDP-glucuronosyltransferases expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantification of Ciprofibrate in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Deuterated Internal Standard

Abstract

These application notes provide a detailed protocol for the quantification of ciprofibrate in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology employs Ciprofibrate D6 as an internal standard to ensure high accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical monitoring of ciprofibrate. Detailed experimental procedures, mass spectrometry fragmentation patterns, and data presentation are included.

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent to treat hypertriglyceridemia. Accurate and reliable quantification of ciprofibrate in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[1][2] This document outlines a validated approach for ciprofibrate analysis, detailing the mass spectrometric fragmentation of both the analyte and its deuterated analog.

Chemical Structures

| Compound | Structure | Molecular Formula | Molecular Weight |

| Ciprofibrate | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | C₁₃H₁₄Cl₂O₃ | 289.15 |

| This compound | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(methyl-d3)-propanoic-d3 acid | C₁₃H₈D₆Cl₂O₃ | 295.2[3][4] |

Mass Spectrometry Fragmentation Analysis

Mass spectrometric analysis was performed in the negative ion mode, which is suitable for acidic molecules like ciprofibrate.[5] The precursor ion for ciprofibrate is the deprotonated molecule [M-H]⁻ at an m/z of 287.0. For this compound, the precursor ion [M-D]⁻ is observed at an m/z of 293.2, reflecting the addition of six deuterium atoms.

The fragmentation of ciprofibrate in the collision cell leads to the formation of a characteristic product ion. The most intense transition for ciprofibrate is from m/z 287.0 to m/z 85.0. This fragmentation is proposed to occur via the cleavage of the ether bond and subsequent rearrangement.

For this compound, the fragmentation pathway is analogous. The deuterated methyl groups are retained in one of the fragments, leading to a mass shift in the product ion. The proposed major product ion for this compound is m/z 91.0, corresponding to the deuterated isobutyric acid moiety.

Proposed Fragmentation Pathway of this compound

Caption: Proposed Fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the quantification of ciprofibrate using this compound as an internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Ciprofibrate | 287.0 | 85.0 | -51 | -16 |

| This compound (IS) | 293.2 | 91.0 | -51 | -16 |

Experimental Protocol

This protocol is based on established methods for the analysis of ciprofibrate in human plasma.

Materials and Reagents

-

Ciprofibrate reference standard

-

This compound internal standard

-

Human plasma (K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (88%)

-

Diethyl ether

-

Dichloromethane

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (10 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Acidify the sample by adding 20 µL of 88% formic acid.

-

Vortex for 10 seconds.

-

Add 1 mL of extraction solvent (diethyl ether/dichloromethane, 70:30 v/v).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 3.5 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temperature | 550°C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

Caption: Experimental Workflow for Ciprofibrate Analysis.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of ciprofibrate in human plasma. The detailed protocol and fragmentation data presented in these application notes can be readily implemented in a research or clinical laboratory setting for high-throughput analysis. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the accuracy of the results.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Ciprofibrate and Ciprofibrate D6 for Pharmacokinetic and Bioequivalence Studies

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent to treat hypertriglyceridemia. Accurate and reliable quantification of ciprofibrate in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The stable isotope-labeled internal standard, Ciprofibrate D6, is the gold standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations during sample processing.[1] This application note provides a detailed protocol for the chromatographic separation and quantification of ciprofibrate and its deuterated internal standard, this compound, in human plasma.

Principle of the Method

This method utilizes a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS). Ciprofibrate and the internal standard, this compound, are extracted from human plasma via solid-phase extraction (SPE). The chromatographic separation is achieved on a C18 analytical column. Detection and quantification are performed using electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM).[2][3][4] The near-identical physicochemical properties of ciprofibrate and this compound ensure they co-elute, while their mass difference allows for their distinct detection by the mass spectrometer.[1]

Experimental Protocols

Materials and Reagents

-

Ciprofibrate reference standard

-

This compound internal standard

-

HPLC-grade methanol and acetonitrile

-

Ammonia solution

-

Deionized water

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Standard and Sample Preparation

Stock Solutions:

-

Prepare a stock solution of ciprofibrate (1 mg/mL) in a suitable solvent such as a methanol:water mixture.

-

Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

Working Solutions:

-

Prepare serial dilutions of the ciprofibrate stock solution to create calibration standards and quality control (QC) samples at various concentrations.

-

Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 300 µL of plasma, add the this compound internal standard working solution.

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent wash to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the separation of ciprofibrate and this compound.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | ACE C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase | 0.001% Ammonia in Methanol:Acetonitrile:Water (70:20:10, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Run Time | Approximately 3-4 minutes |

Mass Spectrometric Conditions

The mass spectrometer is operated in negative ion mode using electrospray ionization.

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Ciprofibrate: m/z 287.0 → 85.0 |

| This compound: m/z 293.0 → 91.0 (anticipated) | |

| Declustering Potential | -51 V |

| Collision Energy | -16 eV |

Data Presentation

The following tables summarize the quantitative data for the analysis of ciprofibrate using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Ciprofibrate | 25 - 30,000 | > 0.998 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |

| LLOQ | 25 | < 15 | 85 - 115 |

| Low | 75 | < 15 | 85 - 115 |

| Medium | 15,000 | < 15 | 85 - 115 |

| High | 25,000 | < 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Mean Extraction Recovery (%) |

| Ciprofibrate | > 90 |

| This compound | > 90 (expected) |

Experimental Workflow Diagram

Caption: Workflow for the analysis of ciprofibrate and this compound.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the simultaneous quantification of ciprofibrate and its deuterated internal standard, this compound, in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for high-throughput analysis in clinical and research settings. The provided protocol and performance data demonstrate the method's suitability for pharmacokinetic and bioequivalence studies of ciprofibrate.

References

Application Notes and Protocols for the Quantification of Ciprofibrate using Ciprofibrate D6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of ciprofibrate in biological matrices, specifically human plasma, using Ciprofibrate D6 as an internal standard. The methodologies described herein are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent to treat hypertriglyceridemia and mixed dyslipidemia. Its therapeutic effect is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. Accurate quantification of ciprofibrate in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays. This compound has the same physicochemical properties as ciprofibrate, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.

Mechanism of Action of Ciprofibrate

Ciprofibrate exerts its therapeutic effects by binding to and activating PPARα. This activation leads to a cascade of downstream events that modulate lipid metabolism. The signaling pathway is initiated by the heterodimerization of the activated PPARα with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

The key outcomes of PPARα activation by ciprofibrate include:

-

Increased Lipoprotein Lipase (LPL) activity: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.

-

Increased fatty acid oxidation: This reduces the availability of fatty acids for triglyceride synthesis.

-

Decreased apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL, so its downregulation further promotes triglyceride clearance.

-

Increased apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) expression: These are major components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol levels.

Experimental Protocols

This section outlines a detailed protocol for the quantification of ciprofibrate in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

-

Ciprofibrate analytical standard

-

This compound (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Drug-free human plasma (with K2EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 cc) or liquid-liquid extraction solvents (e.g., diethyl ether, dichloromethane)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 4.6 mm, 5 µm)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of ciprofibrate and this compound into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and make up the volume to the mark. These are the primary stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of ciprofibrate by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve concentrations for spiking into plasma.

-

-

Internal Standard (IS) Working Solution (e.g., 1 µg/mL):

-

Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 1 µg/mL.

-

-

Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking appropriate amounts of the ciprofibrate working standard solutions into drug-free human plasma to achieve a concentration range of, for example, 25 to 30,000 ng/mL.[1]

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma. These should be prepared from a separate weighing of the ciprofibrate analytical standard.

-

Sample Preparation (Solid Phase Extraction - SPE)

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (e.g., 1 µg/mL) and vortex briefly.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

| Parameter | Recommended Setting |

| LC Column | C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or gradient elution, e.g., 70% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Ciprofibrate: m/z 287.0 → 85.0[1]this compound: m/z 293.2 → 85.0 (predicted) |

| Collision Energy | Optimize for maximum signal intensity |

| Dwell Time | 200 ms |

Data Analysis and Calibration Curve

-

Quantification is performed by calculating the peak area ratio of ciprofibrate to this compound.

-

A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

A weighted (e.g., 1/x or 1/x²) linear regression is typically used to fit the data.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. A typical LLOQ for ciprofibrate is around 25 ng/mL.[1] |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |

| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS. |

| Recovery | The extraction efficiency of the analyte and IS should be consistent and reproducible. Recoveries are often above 80%.[2] |